molecular formula C9H10N2O B1581606 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 61751-44-8

9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Cat. No. B1581606
CAS RN: 61751-44-8
M. Wt: 162.19 g/mol
InChI Key: HPVULYKIYNGGJG-UHFFFAOYSA-N
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Description

“9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one” is a heterocyclic organic compound . It has been shown to have hypoglycemic effects in rats and mice, as well as an antidiabetic effect in rabbits .


Molecular Structure Analysis

The molecular formula of “9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one” is C9H10N2O . The structure includes a pyrido[1,2-a]pyrimidin-2-one ring with a methyl group attached to the 9-position .


Physical And Chemical Properties Analysis

“9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one” is a solid at 20 degrees Celsius . It has a molecular weight of 162.19 g/mol . The compound appears as a white to almost white powder or crystal . Its melting point ranges from 225.0 to 234.0 °C .

Scientific Research Applications

Pharmacological Research

  • 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one and its derivatives have been explored for their potential in treating cognitive disorders. A notable compound, PF-04447943, was identified as a selective brain penetrant PDE9A inhibitor, showing promising results in procognitive activity and synaptic stabilization in rodent models. This compound has proceeded to clinical trials, highlighting its potential therapeutic significance (Verhoest et al., 2012).

Chemical Analysis Techniques

  • High-performance liquid chromatography with fluorescence detection has been employed for quantitating derivatives of 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one in human plasma, emphasizing its relevance in pharmacokinetics and drug monitoring (Cheng et al., 1987).

Molecular Reactivity Studies

  • The molecule's reactivity has been a subject of study, demonstrating that alkylation occurs at the oxygen atom while electrophilic substitution mainly occurs at position 8. This understanding is crucial for the synthesis and modification of related compounds (Smirnov et al., 1992).

Structural and Spectral Analysis

  • The crystal structure and interaction of certain derivatives with DNA have been explored, providing insights into the molecular characteristics and potential biological interactions. These studies are fundamental for understanding the compound's role in biological systems (Zhang et al., 2013).

Synthesis of Derivatives

  • Various synthetic pathways have been developed for derivatives of 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one. These methods are crucial for producing compounds with potential pharmacological applications, such as anti-asthma agents and HIV-1 integrase inhibitors (Sano et al., 1995; Kinzel et al., 2007).

Potential in Antiallergic Agents

  • Investigations into antiallergic properties have led to the synthesis of 9-hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones, showing promising results in preclinical models. This research indicates the molecule's versatility in drug development (Hermecz et al., 1982).

Gastroprotective Activity

  • Some 4H-pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated gastroprotective effects, suggesting their potential use in protecting against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).

properties

IUPAC Name

9-methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-3-2-5-11-6-4-8(12)10-9(7)11/h2-3,5H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVULYKIYNGGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318421
Record name 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

CAS RN

61751-44-8
Record name 61751-44-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR4AH9VD7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Reactant of Route 2
9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Reactant of Route 3
9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Reactant of Route 4
9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Reactant of Route 5
9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Reactant of Route 6
9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Citations

For This Compound
23
Citations
H Morita, M Konishi - Analytical chemistry, 2002 - ACS Publications
2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine (NAPP) were found to be selective and sensitive derivatization reagents for carboxylic acid by high-performance …
Number of citations: 63 pubs.acs.org
H Morita, M Konishi - Analytical chemistry, 2003 - ACS Publications
3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylamine (IDHPIA) was found to be a selective and highly sensitive derivatization reagent for carboxylic …
Number of citations: 40 pubs.acs.org
S Narita, T Kitagawa - Analytical sciences, 1989 - jstage.jst.go.jp
The Chiral derivatization method is one of the useful methods for the separation of enantiomeric compounds by high performance liquid chromatography (HPLC); many Chiral …
Number of citations: 12 www.jstage.jst.go.jp
S Narita, T Kitagawa - Analytical sciences, 1989 - jstage.jst.go.jp
Shionogi Research Laboratories, Shionogi & Co., Ltd., Fukushima, Osaka 553, Japan 2-[p-(5, 6-Methylenedioxy-2H-benzotriazol-2-yl)] phenethylamine (MBPA; 1) and two related …
Number of citations: 9 www.jstage.jst.go.jp
L Zang, Y Wan, H Zhang, Y Zhang, Y Gao, Y He… - Science of The Total …, 2022 - Elsevier
While abundant volatile compounds (VOCs) have been identified in coking wastewater, the structures and occurrence of non-volatile organic compounds (non-VOCs) have remained …
Number of citations: 7 www.sciencedirect.com
JM Rosenfeld - TrAC Trends in Analytical Chemistry, 2003 - Elsevier
A case is presented that analytical derivatization merits consideration in the development of modern analyses. The review demonstrates that there is sufficient data in the current …
Number of citations: 69 www.sciencedirect.com
L Gámiz-Gracia, AM García-Campaña… - Analytica Chimica …, 2009 - Elsevier
Chemiluminescence (CL)-based detection has become in the last years quite a useful detecting tool in liquid chromatography (HPLC) due to its simplicity, low cost and high sensitivity …
Number of citations: 212 www.sciencedirect.com
T Fukushima, N Usui, T Santa, K Imai - Journal of pharmaceutical and …, 2003 - Elsevier
The derivatization procedure with a suitable fluorescence or chemiluminescence reagent is performed for the purpose of increasing the detection sensitivity and selectivity, in high-…
Number of citations: 138 www.sciencedirect.com
H Wang, Y Jiang, E Park, X Han, Y Zeng, C Xu - Sustainability, 2023 - mdpi.com
Hydrothermal liquefaction (HTL) is a thermochemical process for production of biocrude oils, commonly from wet biomass under inert atmosphere (N 2 ). Influence of reaction …
Number of citations: 1 www.mdpi.com
TG Seisany - 2022 - search.proquest.com
The introduction of antibiotics into clinical use, revolutionized the treatment of many infectious diseases of bacterial origin. The discovery of Penicillin initiated a few frenzied decades of …
Number of citations: 0 search.proquest.com

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